Methallylescaline

Pharmacology Psychedelic-Assisted Therapy Behavioral Neuroscience

Methallylescaline (MAL; CAS 207740-41-8) is a synthetic phenethylamine belonging to the 'scaline' subclass, characterized by a 3,5-dimethoxy substitution pattern and a 4-methallyloxy moiety, distinguishing it from the prototypical psychedelic mescaline (3,4,5-trimethoxyphenethylamine). First synthesized and characterized by Alexander Shulgin, MAL is recognized as a serotonergic psychedelic with an oral dosage range of 40–65 mg and an unusually extended duration of action of 12–16 hours, which significantly exceeds that of its closest structural analogs.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 207740-41-8
Cat. No. B12331354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethallylescaline
CAS207740-41-8
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(=C)COC1=C(C=C(C=C1OC)CCN)OC
InChIInChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3
InChIKeyFOXJFBFFGULACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methallylescaline (MAL) CAS 207740-41-8: A 4-Methallyloxy Mescaline Derivative with Extended Pharmacological Duration


Methallylescaline (MAL; CAS 207740-41-8) is a synthetic phenethylamine belonging to the 'scaline' subclass, characterized by a 3,5-dimethoxy substitution pattern and a 4-methallyloxy moiety, distinguishing it from the prototypical psychedelic mescaline (3,4,5-trimethoxyphenethylamine) [1]. First synthesized and characterized by Alexander Shulgin, MAL is recognized as a serotonergic psychedelic with an oral dosage range of 40–65 mg and an unusually extended duration of action of 12–16 hours, which significantly exceeds that of its closest structural analogs [2]. Despite being a potent agonist at serotonin 5-HT2 receptors, the full scope of its pharmacological, metabolic, and toxicological profile remains only partially characterized in the peer-reviewed literature, underscoring the critical need for product-specific evidence to guide its procurement and use in rigorous scientific and forensic investigations [3].

Why Methallylescaline Cannot Be Substituted with Other Mescaline-Derived Scalines in Scientific or Forensic Protocols


Although methallylescaline is often categorized broadly among 'mescaline analogs' or 'scalines' (e.g., escaline, proscaline, allylescaline), this classification masks substantial quantitative differences in potency, duration, receptor engagement, and metabolic fate that preclude simple interchangeability. For instance, while all scalines exhibit enhanced potency relative to mescaline, their effective human dose ranges vary by more than threefold (from 20 mg to 65 mg), and methallylescaline uniquely demonstrates a 12–16 hour duration that is 33–100% longer than the 8–12 hour window typical of its nearest analogs [1][2]. Furthermore, emerging evidence reveals that methallylescaline's behavioral effects in preclinical models may be mediated by a distinct serotonergic mechanism (involving 5-HT2C receptor activation) that differs from the canonical 5-HT2A-driven response of mescaline, challenging the assumption that all 'scalines' produce identical pharmacological outcomes [3]. At the analytical level, methallylescaline generates a distinct and more complex metabolic signature than related compounds like proscaline, requiring compound-specific analytical reference standards for accurate identification in forensic or clinical toxicology workflows [4]. These divergences in pharmacodynamic, pharmacokinetic, and analytical parameters establish that methallylescaline must be treated as a chemically and biologically distinct entity, not a generic substitute.

Quantitative Differentiation of Methallylescaline: Head-to-Head Comparisons with Mescaline, Escaline, Allylescaline, and Proscaline


Extended Duration of Action: Methallylescaline Provides 12–16 Hours vs. 8–12 Hours for Allylescaline, Escaline, and Proscaline

According to human self-experimentation data documented in PiHKAL, methallylescaline (MAL) exhibits a duration of action of 12–16 hours following oral administration, a value that is consistently longer than the 8–12 hour duration reported for the closely related scalines allylescaline, escaline, and proscaline [1][2]. This represents a 33–100% increase in the temporal window of psychoactive effect relative to these direct structural analogs. Mescaline, the parent compound, displays a strongly dose-dependent duration ranging from approximately 6.4 hours at 100 mg to 14 hours at 800 mg, highlighting that MAL achieves a prolonged effect within a comparatively narrow and low-dose range (40–65 mg) [3].

Pharmacology Psychedelic-Assisted Therapy Behavioral Neuroscience

Divergent Serotonergic Mechanism: Methallylescaline-Induced Head-Twitch Response (HTR) in Mice Depends on 5-HT2C Receptors, Unlike Canonical 5-HT2A-Driven HTR by Mescaline and DOI

A 2023 preclinical study in male mice directly examined the receptor basis of methallylescaline's (MAL) behavioral effects using the head-twitch response (HTR) model, a well-established proxy for psychedelic activity. The study found that the HTR induced by MAL (at 1 mg/kg) is mediated not solely by 5-HT2A receptor activation, as is the case for classical psychedelics like DOI (used as a positive control), but critically involves 5-HT2C receptor signaling [1]. In contrast, mescaline's effects are primarily attributed to 5-HT2A agonism, with an IC50 of 6.3 μM at this receptor in vitro [2]. This finding aligns with earlier in vitro data suggesting that methallylescaline is unable to bind the 5-HT2A receptor, instead binding to 5-HT2C with an affinity comparable to mescaline (~17 μM) [2].

Receptor Pharmacology Neuropsychopharmacology Behavioral Assays

Metabolic Fate and Analytical Differentiation: Methallylescaline Yields 11 Distinct Metabolites vs. 7 for Proscaline, Enabling Specific Biomarker Detection

A comprehensive 2025 metabolism study using in silico, in vivo (zebrafish), and in vitro (human liver microsome) models identified 11 distinct phase I and phase II metabolites for methallylescaline, compared to only 7 metabolites identified for the structurally related scaline proscaline under identical experimental conditions [1]. Key metabolic pathways for methallylescaline include hydroxylation and N-acetylation, with CYP2D6, CYP2J2, CYP1A2, and CYP3A4 identified as the primary enzymes responsible for its hepatic biotransformation [2]. The study proposed hydroxylated and N-acetylated metabolites as specific urinary biomarkers to uniquely identify methallylescaline intake, distinguishing it from other phenethylamine derivatives in forensic and clinical samples [1].

Forensic Toxicology Analytical Chemistry Drug Metabolism

Comparative Potency: Methallylescaline Achieves Psychoactive Effects at Doses ~5-Fold Lower than Mescaline, Aligning with Class-Wide SAR but with Unique Potency Ranking

Methallylescaline exhibits a dramatic increase in human potency relative to its parent compound mescaline, with an effective oral dose range of 40–65 mg compared to 200–800 mg for mescaline, representing an approximate 5- to 10-fold increase in potency [1][2]. This is consistent with the broader structure-activity relationship (SAR) observed for 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines), which as a class show up to 63-fold higher binding affinity for 5-HT2A receptors and up to 34-fold higher affinity for 5-HT2C receptors compared to mescaline [3]. Within this class, methallylescaline occupies a distinct position: it is less potent than allylescaline (20–35 mg) but equipotent to escaline (40–60 mg) and more potent than proscaline (30–60 mg) on a weight basis [1]. This nuanced potency ranking underscores that the 4-methallyloxy substituent confers a specific pharmacological profile that is not linearly predictable from chain length or branching alone.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Neurotoxic Potential: High-Dose Methallylescaline (30 mg/kg) Induces Neuroinflammation and Serotonergic Neuron Loss in Mice, Differentiating it from Lower-Risk Classical Psychedelics

In the same 2023 preclinical study that explored its mechanism of action, methallylescaline (MAL) was evaluated for potential neurotoxic effects in male mice. At a very high dose of 30 mg/kg, MAL was found to cause neuroinflammation (activation of pro-inflammatory cytokines) and a loss of serotonergic neurons [1]. This outcome was observed in conjunction with the more commonly studied psychedelic DOI, indicating that certain phenethylamines, including MAL, may possess a neurotoxic liability at supratherapeutic doses that is not a universal feature of all serotonergic psychedelics [1]. This finding introduces a critical safety and risk-assessment dimension that is not currently addressed by the limited data available for other scalines like escaline or proscaline, for which such high-dose neurotoxicity data are absent from the peer-reviewed literature.

Neurotoxicology Safety Pharmacology Drug Development

Recommended Scientific and Industrial Use Cases for Methallylescaline Based on Its Quantified Differentiators


Forensic Toxicology: Development of MAL-Specific Confirmatory Assays for NPS Detection

Given the identification of 11 distinct methallylescaline metabolites, including hydroxylated and N-acetylated species that can serve as specific urinary biomarkers [1], the compound is essential for forensic and clinical toxicology laboratories developing and validating liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods. The unique metabolic signature, validated in a multi-model study [2], enables reliable differentiation of methallylescaline intake from other phenethylamine NPS, thereby reducing the risk of false positives or negatives in post-mortem or human performance forensic casework. Certified reference standards of methallylescaline and its key metabolites are critical for this application.

Neuropharmacological Research: Probing 5-HT2C Receptor-Mediated Behavior and Psychedelic Mechanism of Action

Methallylescaline's demonstrated dependence on 5-HT2C receptor signaling for inducing the head-twitch response (HTR) in mice, in contrast to the canonical 5-HT2A-driven mechanism of classical psychedelics like DOI [3], positions it as a unique pharmacological tool. Researchers investigating the specific contributions of 5-HT2C receptors to cognition, perception, and behavior can use MAL to probe pathways that are not engaged by purely 5-HT2A-selective agonists. This makes it particularly valuable for studies aimed at deconvoluting the complex receptor pharmacology underlying the therapeutic effects of psychedelics and for screening novel compounds with biased signaling profiles.

Medicinal Chemistry and SAR Studies: Exploring the Impact of 4-Methallyl Substitution on Potency, Duration, and Selectivity

Methallylescaline occupies a specific, quantifiable niche within the structure-activity relationship (SAR) of 4-alkoxy-3,5-dimethoxy-phenethylamines. Its human potency (40–65 mg) is intermediate between that of allylescaline and escaline, and its 12–16 hour duration is uniquely extended relative to all other scalines [4]. Medicinal chemists and computational pharmacologists seeking to model the influence of alkoxy chain branching and unsaturation on pharmacokinetic and pharmacodynamic parameters can utilize MAL as a critical reference point. Direct comparative studies between MAL, allylescaline, and escaline can provide quantitative data to inform the design of next-generation compounds with optimized receptor selectivity and temporal profiles.

Behavioral Neuroscience: Extended-Duration Studies of Serotonergic Modulation Without Re-Dosing Artifacts

For behavioral neuroscience experiments requiring a prolonged window of 5-HT2 receptor activation—such as functional magnetic resonance imaging (fMRI) time-course studies, assessments of cognitive flexibility, or social interaction paradigms—methallylescaline's 12–16 hour duration of action provides a significant practical advantage over shorter-acting scalines (e.g., allylescaline, 8–12 hours) [4]. This extended effect can be achieved with a single administration, avoiding the pharmacokinetic complexities and experimental confounds introduced by repeated dosing. Researchers can thus use MAL to investigate the neural correlates of sustained serotonergic modulation in a more controlled and consistent manner.

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